4-Bromo-2-hydroxy-3-methylbenzaldehyde
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Overview
Description
4-Bromo-2-hydroxy-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom, a hydroxyl group, and a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydroxy-3-methylbenzaldehyde can be synthesized through the bromination of 2-hydroxy-3-methylbenzaldehyde. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-hydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: 4-Bromo-2-hydroxy-3-methylbenzoic acid.
Reduction: 4-Bromo-2-hydroxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-hydroxy-3-methylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydroxy-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is primarily due to the presence of the aldehyde group and the bromine atom, which enhance the compound’s electrophilic nature .
Comparison with Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: Similar structure but lacks the methyl group.
2-Hydroxy-3-methylbenzaldehyde: Similar structure but lacks the bromine atom.
3-Bromo-4-hydroxybenzaldehyde: Similar structure but with different substitution positions.
Uniqueness: 4-Bromo-2-hydroxy-3-methylbenzaldehyde is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both the bromine atom and the hydroxyl group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-2-hydroxy-3-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-7(9)3-2-6(4-10)8(5)11/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWIABCPLBYYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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